Cas no 14882-94-1 (7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-)
14882-94-1 structure
Product Name:7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-
CAS No:14882-94-1
MF:C21H24O5
MW:356.412266731262
CID:172053
PubChem ID:26948
Update Time:2025-04-19
7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-
- 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate
- aspergillus acid A
- stereoisomer of 2-[1-(Acetyloxy)-1-methylethyl]-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
- NSC 263654
- C09308
- rutamarin
- 2-(6-(2-methylbut-3-en-2-yl)-7-oxo-3,7-dihydro-2H-furo[3,2-g]chromen-2-yl)propan-2-yl acetate
- 2-(1-Acetoxy-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
- (+/-)-Rutamarin
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-
- 2-(1-(Acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
- 2-(1-Acetyloxy-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
- 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrouro[3,2-g]chromen-2-yl]propan-2-yl acetate
- NSC-263654
- SCHEMBL3414299
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-6-(1,1-dimethylallyl)-2-(1-hydroxy-1-methylethyl)-, acetate
- Chalepin acetate
- AWMHMGFGCLBSAY-UHFFFAOYSA-N
- BRN 1400300
- 1092383-76-0
- 2UKD4797WG
- NSC263654
- 14882-94-1
- CHEBI:196315
- 5-19-06-00053 (Beilstein Handbook Reference)
- DTXSID501030750
- CHEMBL1917738
- Rutamarin, (+/-)-
- CCRIS 4345
- NS00101187
- UNII-2UKD4797WG
- Q27255620
- 2-[6-(2-METHYLBUT-3-EN-2-YL)-7-OXO-2H,3H,7H-FURO[3,2-G]CHROMEN-2-YL]PROPAN-2-YL ACETATE
- 2-(1-(Acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
- 2-(6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl acetate
-
- Inchi: 1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3
- InChI Key: AWMHMGFGCLBSAY-UHFFFAOYSA-N
- SMILES: O1C2C=C3C(C=C(C(=O)O3)C(C=C)(C)C)=CC=2CC1C(C)(C)OC(C)=O
Computed Properties
- Exact Mass: 356.16200
- Monoisotopic Mass: 356.162374
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 645
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.8
- XLogP3: 4.4
Experimental Properties
- Color/Form: Powder
- Density: 1.190±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 111-112 ºC
- Boiling Point: 471.1°Cat760mmHg
- Flash Point: 204.9°C
- Refractive Index: 1.555
- Solubility: Insuluble (5.0E-3 g/L) (25 ºC),
- PSA: 65.74000
- LogP: 3.90180
7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R18200-5 mg |
7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro- |
14882-94-1 | 5mg |
¥4160.0 | 2021-09-08 |
7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-(acetyloxy)-1-methylethyl)-6-(1,1-dimethyl-2-propenyl)-2,3-dihydro- Related Literature
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Usama Ramadan Abdelmohsen,Amgad Albohy,Basma S. Abdulrazik,Soad A. L. Bayoumi,Lourin G. Malak,Iman S. A. Khallaf,Gerhard Bringmann,Salwa F. Farag RSC Adv. 2021 11 16970
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3. Harnessing the potential of natural products in drug discovery from a cheminformatics vantage pointTiago Rodrigues Org. Biomol. Chem. 2017 15 9275
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Tomá? Pluskal,Jing-Ke Weng Chem. Soc. Rev. 2018 47 1592
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Jing Qu,Shi-Shan Yu,Dan Du,Ya-Dan Wang RSC Adv. 2013 3 10078
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